molecular formula C11H11ClF3NO4 B2629587 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate CAS No. 1087798-00-2

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate

Cat. No.: B2629587
CAS No.: 1087798-00-2
M. Wt: 313.66
InChI Key: AFNJYJUORFDXQJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate is a chemical compound with the molecular formula C11H11ClF3NO4 and a molecular weight of 313.66 g/mol

Scientific Research Applications

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects and humans .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some carbamates, for example, are toxic and are used as pesticides . Proper handling and disposal procedures should be followed when working with these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives at the chloro or methoxy positions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
  • 2,2,2-trifluoroethyl N-(2,5-xylyl)carbamate
  • 4-fluorophenyl N-(5-chloro-2-methoxyphenyl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups, along with the trifluoroethyl moiety, provides a distinct chemical profile compared to similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO4/c1-18-8-4-9(19-2)7(3-6(8)12)16-10(17)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNJYJUORFDXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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